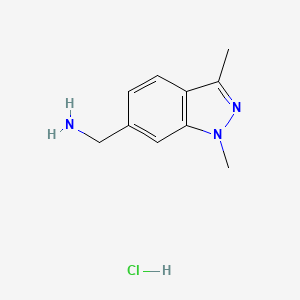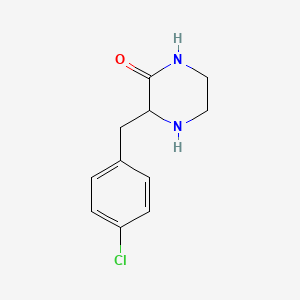
2-Chloro-6-hydrazinyl-4-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-hydrazinyl-4-nitropyridine is a halogenated pyridine derivative known for its unique molecular structure and exceptional purity. This compound has garnered significant interest in scientific research and development due to its versatile potential in various fields .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-hydrazinyl-4-nitropyridine typically involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate . This method is effective and well-studied, allowing for the production of substituted hydrazinopyridines under mild conditions.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the reaction of halopyridines with hydrazine hydrate, which can be scaled up for larger production .
化学反応の分析
Types of Reactions: 2-Chloro-6-hydrazinyl-4-nitropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amino derivatives .
科学的研究の応用
2-Chloro-6-hydrazinyl-4-nitropyridine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Chloro-6-hydrazinyl-4-nitropyridine involves its interaction with specific molecular targets and pathways. The compound’s hydrazine group is highly reactive, allowing it to participate in various chemical reactions that can modify biological molecules. This reactivity makes it a valuable tool in the synthesis of complex molecular structures with potential biological activity .
類似化合物との比較
2-Chloro-4-nitropyridine: Another halogenated pyridine derivative with similar reactivity and applications.
4-Amino-3-nitropyridine: A compound with a similar structure but different functional groups, leading to distinct chemical properties.
2,6-Dimethyl-4-nitropyridine: A derivative with additional methyl groups, affecting its reactivity and applications.
Uniqueness: 2-Chloro-6-hydrazinyl-4-nitropyridine stands out due to its hydrazine group, which imparts unique reactivity and makes it a versatile compound for various applications in scientific research and industry .
特性
分子式 |
C5H5ClN4O2 |
|---|---|
分子量 |
188.57 g/mol |
IUPAC名 |
(6-chloro-4-nitropyridin-2-yl)hydrazine |
InChI |
InChI=1S/C5H5ClN4O2/c6-4-1-3(10(11)12)2-5(8-4)9-7/h1-2H,7H2,(H,8,9) |
InChIキー |
BFPBDJPMRLGPTD-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1NN)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![8-Cbz-2-methyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B13682405.png)
![6-Chloro-2-(1,3-dimethyl-4-pyrazolyl)-7-[4-(2-pyrazinylmethyl)-1-piperazinyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B13682406.png)
![Ethyl 4-Bromobenzo[c]isoxazole-3-carboxylate](/img/structure/B13682412.png)
![Methyl 3-iodoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13682433.png)
![3-[3,4-Bis(benzyloxy)phenyl]-2-hydroxypropanoic Acid](/img/structure/B13682443.png)




![2-(2-Furyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13682464.png)

